ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate
Description
Ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate (CAS RN: 338978-62-4) is a benzimidazole-derived ester featuring a chloro-substituted benzimidazole core linked to a phenyl group and an ethoxyacetate side chain. Its molecular formula is C₁₇H₁₄ClN₂O₃, with a molar mass of 338.76 g/mol. The compound’s structure combines a planar benzimidazole ring (enhancing π-π stacking interactions) with a flexible ethoxyacetate group, which may influence solubility and bioavailability.
Properties
IUPAC Name |
ethyl 2-(6-chloro-2-phenylbenzimidazol-1-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-2-22-16(21)11-23-20-15-10-13(18)8-9-14(15)19-17(20)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOGGLSWOKSYON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative, such as 6-chloro-2-phenylbenzoic acid, under acidic conditions.
Esterification: The resulting benzimidazole derivative is then esterified with ethyl chloroacetate in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of microbial enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Core
Key Observations :
- Chlorine vs.
- Ester Chain Modifications: Ethoxyacetate (C₂H₅O-) vs. propanoate (C₃H₇O-) alters solubility; longer chains (e.g., propanoate) may reduce crystallinity.
Structural-Activity Relationship (SAR) :
Recommendations :
- Explore molecular docking studies to predict binding modes.
- Synthesize derivatives with fluoro or methoxy substituents to balance lipophilicity and solubility.
Biological Activity
Ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate, a derivative of benzimidazole, has garnered attention in medicinal chemistry for its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of 330.77 g/mol. Its structure includes a benzimidazole moiety, which is known for conferring various pharmacological properties.
The synthesis of this compound typically involves a reaction between 6-chloro-2-phenyl-1H-benzimidazole and ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The resultant product can be purified through recrystallization or column chromatography.
Pharmacological Significance
Benzimidazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Benzimidazole compounds have been reported to possess significant antibacterial and antifungal properties. Studies indicate that derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as various fungi .
- Anticancer Potential : Research has shown that benzimidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The structural features of this compound may enhance its efficacy against certain cancer types.
- Anti-inflammatory Effects : Some benzimidazole derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This suggests potential therapeutic applications in inflammatory diseases.
- Antiviral Activity : Certain studies have indicated that benzimidazole derivatives can inhibit viral replication, making them candidates for antiviral drug development .
Table 1: Summary of Biological Activities
Recent Studies
A comprehensive review highlighted the bioactivity of benzimidazole derivatives from 2012 to 2021, emphasizing their significance in medicinal chemistry due to their broad-spectrum pharmacological properties .
In one study, a series of benzimidazole compounds were evaluated for their antibacterial activity against various pathogens. The results indicated that some compounds exhibited minimal inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chloro group at the 6-position of the benzimidazole ring is crucial for enhancing its biological efficacy. Modifications at this position can significantly alter the compound's interaction with biological targets, leading to variations in activity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
